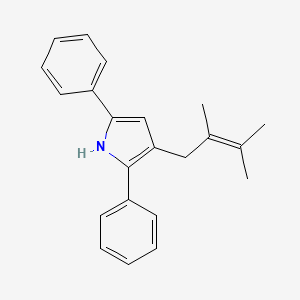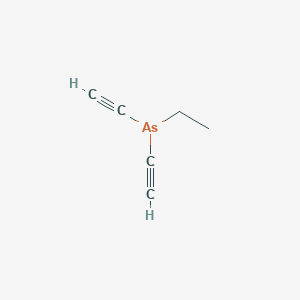
Ethyl(diethynyl)arsane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(diethynyl)arsane is an organoarsenic compound with the molecular formula C6H7As It is a derivative of arsane, where ethyl and diethynyl groups are attached to the arsenic atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(diethynyl)arsane typically involves the reaction of ethylarsine with acetylene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium or nickel, to facilitate the addition of the ethynyl groups to the arsenic atom. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production of this compound. Safety measures are crucial due to the toxic nature of arsenic compounds.
化学反応の分析
Types of Reactions
Ethyl(diethynyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other by-products.
Reduction: Reduction reactions can convert this compound to simpler arsenic compounds.
Substitution: The ethyl and ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic trioxide, while substitution reactions can produce a variety of organoarsenic compounds.
科学的研究の応用
Ethyl(diethynyl)arsane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in cancer treatment due to its arsenic content.
Industry: Utilized in the semiconductor industry for the deposition of thin films and other applications.
作用機序
The mechanism of action of ethyl(diethynyl)arsane involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to proteins and enzymes, disrupting their normal function. It may also interfere with DNA replication and repair processes, contributing to its potential anticancer activity.
類似化合物との比較
Similar Compounds
Arsine (AsH3): A simpler arsenic hydride with different chemical properties.
Triphenylarsine (As(C6H5)3): An organoarsenic compound with phenyl groups instead of ethyl and ethynyl groups.
Dimethylarsine (As(CH3)2H): Another organoarsenic compound with methyl groups.
Uniqueness
Ethyl(diethynyl)arsane is unique due to the presence of both ethyl and ethynyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
特性
| 82316-35-6 | |
分子式 |
C6H7As |
分子量 |
154.04 g/mol |
IUPAC名 |
ethyl(diethynyl)arsane |
InChI |
InChI=1S/C6H7As/c1-4-7(5-2)6-3/h1-2H,6H2,3H3 |
InChIキー |
COCJOUWNUPSWSJ-UHFFFAOYSA-N |
正規SMILES |
CC[As](C#C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


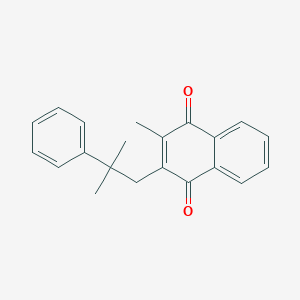
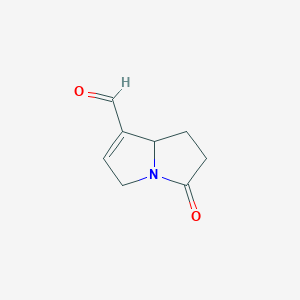
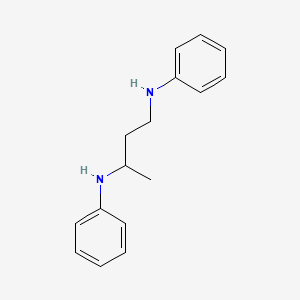

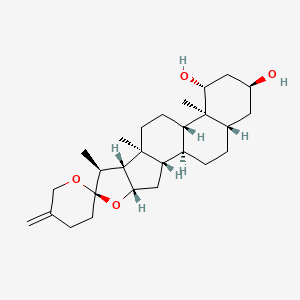
![Methyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B14415615.png)

